Cas no 96385-50-1 (3-Nitrophthalamide)

3-Nitrophthalamide structure
3-Nitrophthalamide structure
3-Nitrophthalamide
96385-50-1
C8H7N3O4
209.158881425858
MFCD01115790
61841
3956153

3-Nitrophthalamide Properties

Names and Identifiers

    • 3-Nitrophthalamide
    • 2,3-Dihydro-5-nitro-1,4-phthalazinedione
    • 3-nitro-1,2-Benzenedicarboxamide
    • 3-nitrobenzene-1,2-dicarboxamide
    • 3-NITROPHTHALIMIDE
    • 3-Nitro-1,2-benzenedicarboxamide (ACI)
    • D96094
    • DTXSID90398221
    • DB-080425
    • SR-01000407542
    • 96385-50-1
    • AS-62066
    • 1,2-Benzenedicarboxamide, 3-nitro-
    • SR-01000407542-1
    • SCHEMBL1315874
    • AKOS002685616
    • 3-nitrophthaldiaMide
    • 3-nitro-benzene-1,2-dicarboxamide
    • +Expand
    • MFCD01115790
    • GMOAOEGBMSRFFQ-UHFFFAOYSA-N
    • 1S/C8H7N3O4/c9-7(12)4-2-1-3-5(11(14)15)6(4)8(10)13/h1-3H,(H2,9,12)(H2,10,13)
    • O=C(C1C(C(N)=O)=C([N+](=O)[O-])C=CC=1)N

Computed Properties

  • 209.04400
  • 2
  • 4
  • 3
  • 209.044
  • 15
  • 299
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 4
  • 0
  • 132A^2

Experimental Properties

  • 1.71640
  • 132.00000
  • 1.651
  • 374.1±27.0 °C at 760 mmHg
  • 217-220 ºC
  • 0.0±0.8 mmHg at 25°C
  • 180.1±23.7 °C
  • solid
  • 1.5±0.1 g/cm3

3-Nitrophthalamide Security Information

3-Nitrophthalamide Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Nitrophthalamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IK9O-1g
1,2-Benzenedicarboxamide, 3-nitro-
96385-50-1 95%
1g
$158.00 2024-04-19
A2B Chem LLC
AI65276-1g
3-Nitrophthalamide
96385-50-1 95%
1g
$138.00 2024-07-18
Alichem
A019150291-10g
3-Nitrophthalamide
96385-50-1 95%
10g
$193.80 2023-08-31
eNovation Chemicals LLC
D767563-5g
1,2-Benzenedicarboxamide, 3-nitro-
96385-50-1 98%
5g
$700 2022-10-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1768375-500g
3-Nitrophthalamide
96385-50-1 98%
500g
¥7754.00

3-Nitrophthalamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol ;  3 h, -5 - 0 °C
Reference
Synthesis of 3-nitrophthalonitrile
Chen, Zhi-min; Zuo, Xia; Wu, Yi-qun; Chen, Nai-sheng, Hecheng Huaxue, 2004, 12(2), 167-169

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  5 h, 45 °C
Reference
Synthesis of 3- or 4-nitrophthalonitrile
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  rt → 0 °C
Reference
Synthesis and characterization of α-tetraalkylphenoxy substituted phthalocyanine transition metal complexes
Li, Bang-yu; Wang, Jun-dong; Yang, Su-ling; Chen, Nai-sheng, Hecheng Huaxue, 2003, 11(2), 138-141

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  0 °C
Reference
Inhibitory properties of 2-substituent-1H-benzimidazole-4-carboxamide derivatives against enteroviruses
Xue, Fei; Luo, Xianjin; Ye, Chenghao; Ye, Weidong; Wang, Yue, Bioorganic & Medicinal Chemistry, 2011, 19(8), 2641-2649

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium hydroxide
Reference
Synthesis of subphthalocyanine compound derivatives and their properties
Kim, Jae Hwan; Heo, Jin; Lee, Yun-Yi; Kim, Bo Hyun; Lee, Geun-Dae; et al, Kongop Hwahak, 2009, 20(1), 46-51

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Benzene ,  Water ;  70 h, rt
Reference
Preparation and applications of metallophthalocyanine derivatives
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium hydroxide
Reference
Kinetics and equilibrium in the ammonolysis of substituted phthalimides
McClelland, Robert A.; Seaman, N. Esther; Duff, James M.; Branston, R. E., Canadian Journal of Chemistry, 1985, 63(1), 121-8

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis of 3-nitrophthalonitrile and tetra-α-substituted phthalocyanines
George, Robert D.; Snow, Aruthur W., Journal of Heterocyclic Chemistry, 1995, 32(2), 495-8

3-Nitrophthalamide Raw materials

3-Nitrophthalamide Preparation Products

3-Nitrophthalamide Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96385-50-1)3-Nitrophthalamide
A858693
99%
25g
303.0